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Compound of Interest

Compound Name: Ethylene formate

Cat. No.: B146916 Get Quote

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data for ethyl formate. It is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for ethyl formate (CAS: 109-94-4),

a colorless liquid with a characteristic fruity odor.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic

molecules. The data presented here was obtained in deuterated chloroform (CDCl₃), a

common solvent for NMR analysis.[1][2][3][4]

Table 1: ¹H NMR Spectroscopic Data for Ethyl Formate in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.02 - 8.05 Singlet 1H
Formyl proton (H-

C=O)

4.17 - 4.26 Quartet 2H
Methylene protons (-

O-CH₂-)

1.29 - 1.37 Triplet 3H Methyl protons (-CH₃)

Source: Data compiled from various spectroscopic databases.[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Formate in CDCl₃

Chemical Shift (δ) ppm Carbon Assignment

161.43 Carbonyl carbon (C=O)

60.10 Methylene carbon (-O-CH₂-)

14.20 Methyl carbon (-CH₃)

Source: Data compiled from various spectroscopic databases.[3][4][5]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Ethyl Formate

Wavenumber (cm⁻¹) Bond Vibration Functional Group

2975 - 2860 C-H stretch Alkyl

1750 - 1735 C=O stretch Ester

1200 - 1180 C-O stretch Ester
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Source: Data compiled from various spectroscopic databases.[6]

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of a

liquid sample like ethyl formate.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of ethyl formate is dissolved in a deuterated solvent,

typically deuterated chloroform (CDCl₃), inside an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift

scale to 0.0 ppm.[4]

Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is

tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).

Data Acquisition: The sample is subjected to a strong magnetic field and pulsed with

radiofrequency waves. The resulting free induction decay (FID) signal is detected.

Data Processing: The FID signal is converted into a spectrum using a mathematical

operation called a Fourier transform. The resulting spectrum is then phased and baseline-

corrected to produce the final NMR spectrum.

2.2. Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like ethyl formate, a thin film of the liquid is placed

between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR)

accessory.

Instrument Setup: The salt plates with the sample are placed in the sample holder of the IR

spectrometer. A background spectrum of the empty salt plates or the ATR crystal is typically

run first.

Data Acquisition: A beam of infrared radiation is passed through the sample. The detector

measures the amount of radiation that is transmitted at different wavenumbers.
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Data Processing: The instrument's software subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance

or absorbance versus wavenumber.

Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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